3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an indole nucleus, which is known for its diverse biological activities. The indole scaffold is a common feature in many bioactive molecules, making this compound a compound of significant interest .
Mechanism of Action
Target of Action
The primary targets of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide are caspase-3 and other proteins involved in cellular apoptotic pathways . These targets play a crucial role in regulating apoptosis, a programmed cell death process .
Mode of Action
This compound interacts with its targets by activating procaspase-3 , a key enzyme regulating apoptosis . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to the induction of apoptosis, causing the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic effects on various cancer cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis . This leads to a reduction in the proliferation of cancer cells .
Preparation Methods
The synthesis of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-oxoindoline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide can be compared to other indole derivatives, such as 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide and other 2-oxoindoline-based compounds. These compounds share similar structural features but may differ in their biological activities and mechanisms of action.
Properties
IUPAC Name |
3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWIGWODVYGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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